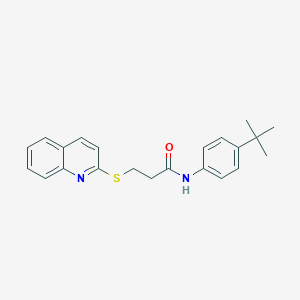
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide: is an organic compound that belongs to the class of amides It features a quinoline ring, a tert-butylphenyl group, and a sulfanylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide can be achieved through a multi-step process:
Formation of 3-quinolin-2-ylsulfanylpropanoic acid: This can be synthesized by reacting 2-mercaptoquinoline with 3-bromopropanoic acid under basic conditions.
Amidation Reaction: The 3-quinolin-2-ylsulfanylpropanoic acid is then reacted with 4-tert-butylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group in N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: It can be used to study biological pathways involving sulfanyl and amide functionalities.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the amide and sulfanyl groups can form hydrogen bonds with proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylacetamide
- N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylbutanamide
Uniqueness
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide is unique due to the specific length of its propanamide chain, which can influence its reactivity and interaction with biological targets compared to its shorter or longer chain analogs.
特性
IUPAC Name |
N-(4-tert-butylphenyl)-3-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-22(2,3)17-9-11-18(12-10-17)23-20(25)14-15-26-21-13-8-16-6-4-5-7-19(16)24-21/h4-13H,14-15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASMMJNDUKETCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B492547.png)
![1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B492551.png)



![1-Benzyl-4-[(3-chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B492557.png)
![1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B492560.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine](/img/structure/B492563.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B492564.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine](/img/structure/B492565.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B492566.png)
![1-[(2,6-Difluorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B492568.png)
![2-Methyl-1-((4'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidine](/img/structure/B492569.png)
